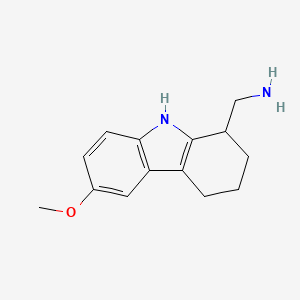

(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its potential uses and risks. For example, N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has a density of 1.6±0.1 g/cm^3, a molar refractivity of 119.3±0.5 cm^3, and a polar surface area of 118 Å^2 . N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide has a density of 1.4±0.1 g/cm^3, a molar refractivity of 125.5±0.4 cm^3, and a polar surface area of 90 Å^2 .Aplicaciones Científicas De Investigación

Photophysics and Fluorophores

A study on fluorophores derived from tetrahydro-1H-carbazol-1-one, including derivatives like DMTCO, has shown that these compounds exhibit solvent polarity sensitivity, especially in their electronic excited state. This sensitivity was observed through steady-state and time-resolved fluorescence experiments. The compounds' behavior in different solvents, including protic and aprotic ones, suggests potential applications in sensing and fluorescence-based assays due to their responsive photophysical properties (Ghosh et al., 2013).

Cytotoxicity and Anticancer Research

Several derivatives starting from compounds structurally related to (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine have shown significant cytostatic activity against cultured L1210 cells and high cytotoxicity towards various human tumor cell lines. These findings suggest the potential of these compounds in anticancer drug development (Jasztold-Howorko et al., 2004).

Synthetic Chemistry and Bioactive Molecule Derivation

Research on the bacterial transformation of tetrahydro-1H-carbazole derivatives by Ralstonia sp. strain SBUG 290 has identified several new products of biotransformation. This work opens up pathways for the synthesis of bioactive molecules and the environmental detoxification of hazardous compounds (Waldau et al., 2009).

Material Science and Sensing

A novel synthesis method for 6,12‐dihydro‐2‐methylindolo[2,3‐b]carbazol‐6‐ones from related carbazole derivatives provides a new avenue for the development of materials with potential applications in organic electronics and sensing technologies. This method highlights the versatility of carbazole derivatives in synthesizing complex heterocyclic compounds (Martin & Prasad, 2008).

Vibrational Spectroscopy and Molecular Characterization

Research into the IR absorption and Raman spectra of methyl 6-methoxy-2,3,4,9-tetrahydro-1H-1,4-ethanocarbazole-3-carboxylate provides insight into the stable conformations of such compounds. This study is crucial for understanding the molecular structure and dynamics of carbazole derivatives, contributing to fields like pharmaceuticals and material science (Davydova et al., 2020).

Mecanismo De Acción

Target of Action

It is known that similar indole derivatives have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that similar compounds can inhibit the high-affinity uptake of certain neurotransmitters in a competitive manner .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of similar compounds are often studied to understand their bioavailability and potential therapeutic applications .

Result of Action

Similar compounds have been shown to have a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

It is known that the action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .

Propiedades

IUPAC Name |

(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-10-5-6-13-12(7-10)11-4-2-3-9(8-15)14(11)16-13/h5-7,9,16H,2-4,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVBNCWKSIYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

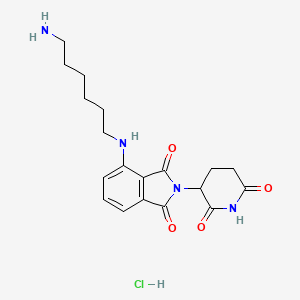

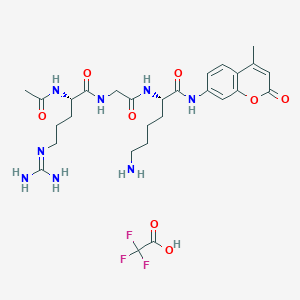

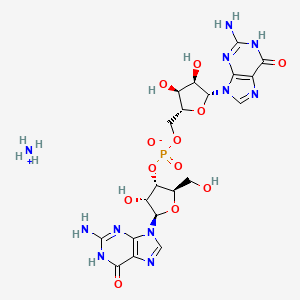

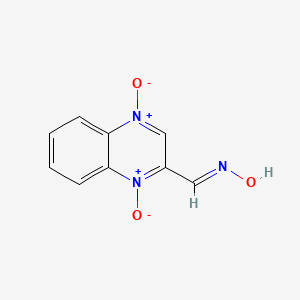

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)

![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)

![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)